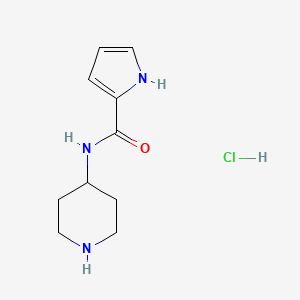

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

描述

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound that features a piperidine ring and a pyrrole ring, making it a heterocyclic compound. These types of compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like boron compounds for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions that are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like iodine(III) compounds.

Reduction: Reduction reactions may involve hydrogenation using metal catalysts such as palladium or nickel.

Substitution: Substitution reactions can occur at the piperidine or pyrrole rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: Iodine(III) compounds

Reducing agents: Hydrogen gas with metal catalysts

Nucleophiles: Halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully hydrogenated compounds .

科学研究应用

Inhibition of Adenylyl Cyclase in Giardia lamblia

A key application of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is its role as an inhibitor of adenylyl cyclase in Giardia lamblia, a protozoan parasite responsible for gastrointestinal infections. A study demonstrated that a derivative of this compound effectively inhibits the enzyme gNC1, which is crucial for the parasite's metabolic processes. The research utilized homology modeling to develop a structural model of gNC1, allowing for the identification of this compound as a promising candidate for further development into therapeutic agents against giardiasis .

Case Study: Structural Insights and Mechanism of Action

- Research Findings : The compound exhibited a competitive inhibition mechanism against gNC1, suggesting it could be optimized for greater efficacy.

- Significance : This study not only provided insights into the enzyme's structure but also highlighted the compound's potential as a starting point for developing new metabolic inhibitors targeting parasitic infections.

ERK5 Kinase Inhibition for Cancer Treatment

Another significant application of this compound is its role as an inhibitor of ERK5 kinase, which is implicated in various cancerous processes such as proliferation and angiogenesis. A study focused on optimizing this compound to enhance its potency and pharmacokinetic properties, leading to the identification of nanomolar inhibitors that could serve as valuable tools for cancer research .

Table 1: Optimization of ERK5 Inhibitors

| Compound | Potency (nM) | Oral Bioavailability | Comments |

|---|---|---|---|

| 4a | 300 | Poor | Basic center introduced |

| 32g | 50 | Moderate | Improved hydrophobic interactions |

| 34b | 10 | Good | Optimal balance of potency and ADME |

Case Study: Pharmacokinetic Enhancements

- Research Findings : The optimization process revealed that modifications to the compound's structure significantly improved its pharmacokinetic profile while maintaining effective ERK5 inhibition.

- Significance : This work underscores the potential for developing selective ERK5 inhibitors as therapeutic agents in oncology.

The applications of this compound extend beyond specific diseases. Its structural framework allows for modifications that can lead to novel compounds with diverse biological activities, including anti-inflammatory and neuroprotective effects.

Future Research Directions

Further research is warranted to explore:

- The compound's interactions with other biological targets.

- Its potential modifications to enhance selectivity and reduce side effects.

- Broader applications in drug discovery pipelines.

作用机制

The mechanism of action of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it has been studied for its role in inhibiting certain enzymes involved in disease progression .

相似化合物的比较

Similar Compounds

N-(piperidin-4-yl)benzamide derivatives: These compounds share the piperidine moiety and have been studied for their biological activities.

Piperidine derivatives: A broad class of compounds with diverse pharmacological properties.

Uniqueness

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is unique due to its specific combination of the piperidine and pyrrole rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

生物活性

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article explores its mechanisms of action, biochemical properties, and therapeutic applications, supported by case studies and relevant research findings.

This compound operates primarily through its interaction with the hypoxia-inducible factor 1 (HIF-1) pathways. This compound has been shown to enhance the expression of HIF-1α, which plays a crucial role in cellular responses to low oxygen levels and can influence tumor progression and survival.

Key Actions:

- Activation of HIF-1 Pathway : The compound induces HIF-1α expression, leading to increased transcription of target genes such as p21 , which is involved in cell cycle regulation and apoptosis.

- Apoptotic Induction : By upregulating cleaved caspase-3, it promotes apoptosis in tumor cells, suggesting potential applications in oncology.

The compound exhibits various biochemical activities that contribute to its biological efficacy:

- Enzyme Interaction : It has been identified as an inhibitor of adenylyl cyclase in Giardia lamblia, showcasing its potential as a metabolic inhibitor .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects key proteins involved in apoptosis and cell cycle arrest.

In Vitro Studies

A study demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and cell viability.

Case Studies

A notable case study involved the evaluation of this compound against neurotropic alphaviruses. It showed protective effects in mouse models against viral infections, highlighting its antiviral potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

Applications in Medicine

The therapeutic potential of this compound is being explored for various conditions:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride, and how are intermediates purified?

Synthesis typically involves coupling reactions between activated pyrrole-2-carboxylic acid derivatives (e.g., acid chlorides) and piperidin-4-amine. For example, similar compounds (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride) are synthesized using coupling agents like EDCl/HOBt, followed by flash chromatography for purification . Hydrochloride salt formation is achieved via treatment with HCl in methanol or ethanol. Yields range from 65% to 83%, depending on reaction optimization .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- 1H NMR : To verify substituent positions and hydrogen environments (e.g., pyrrole NH at ~12 ppm, piperidine protons at 1.5–3.5 ppm) .

- Mass spectrometry (ESI/FAB) : To confirm molecular ion peaks (e.g., [M+H]+ for free base or [M-Cl]+ for hydrochloride salts) .

- Elemental analysis : To validate stoichiometry and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles, as the compound may cause skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Waste disposal : Segregate and consult certified waste management services .

Q. What is the solubility profile of this compound in common solvents?

The hydrochloride salt enhances water solubility, making it suitable for aqueous biological assays. It is also soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can X-ray crystallography or computational modeling resolve structural ambiguities in derivatives of this compound?

Protein crystallography tools (e.g., CCP4 suite) can determine 3D structures of co-crystallized compounds with target proteins . Computational methods (e.g., molecular docking) predict binding modes using software like AutoDock Vina, validated against experimental data .

Q. What pharmacological mechanisms are hypothesized for this compound, and how are they tested experimentally?

Similar piperidine-pyrrole derivatives exhibit kinase inhibition or receptor antagonism. Assays include:

- Enzyme inhibition : IC50 determination via fluorescence-based kinase assays (e.g., CDK2 inhibition in ).

- Cellular assays : Apoptosis/cell viability studies (e.g., MTT assays) in cancer cell lines .

Q. How do researchers address stability issues under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 3–9) and monitor degradation via HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures . Hydrochloride salts generally show improved thermal stability over free bases .

Q. How should conflicting pharmacological data between studies be analyzed?

Contradictions may arise from differences in assay conditions (e.g., cell line specificity, compound concentration). Mitigation strategies include:

属性

IUPAC Name |

N-piperidin-4-yl-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIZVMUAAIEOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。